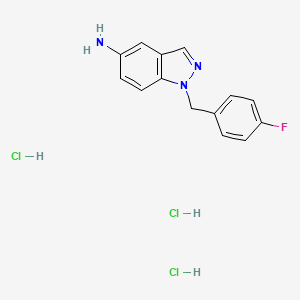
1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a fluorobenzyl group attached to an indazole ring, which is further modified with an amine group. The trihydrochloride form indicates the presence of three hydrochloride molecules associated with the compound, enhancing its solubility and stability.
Métodos De Preparación
The synthesis of 1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride typically involves several steps, including the formation of the indazole core and subsequent functionalization with the fluorobenzyl and amine groups. One common synthetic route involves the following steps:
Formation of the Indazole Core: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.
Formation of Trihydrochloride Salt: The final step involves the conversion of the free base to its trihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its reduced forms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity to certain targets, while the indazole core provides a stable scaffold for interaction. The amine group may participate in hydrogen bonding or other interactions, contributing to the compound’s overall activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride can be compared with other similar compounds, such as:
1-(4-Fluorobenzyl)-1H-indazole-3-carboxamide: This compound features a carboxamide group instead of an amine group, which can alter its binding properties and applications.
4-Fluorobenzylamine: A simpler compound with only the fluorobenzyl and amine groups, lacking the indazole core.
Indazole-3-carboxylic acid: This compound features a carboxylic acid group on the indazole ring, providing different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H15Cl3FN3 |
|---|---|
Peso molecular |
350.6 g/mol |
Nombre IUPAC |
1-[(4-fluorophenyl)methyl]indazol-5-amine;trihydrochloride |
InChI |
InChI=1S/C14H12FN3.3ClH/c15-12-3-1-10(2-4-12)9-18-14-6-5-13(16)7-11(14)8-17-18;;;/h1-8H,9,16H2;3*1H |
Clave InChI |
FBGXOMUOCVYJGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)N)C=N2)F.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



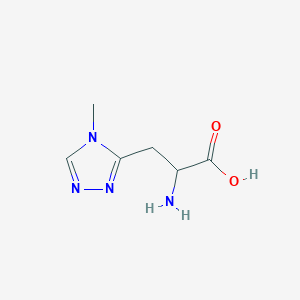
![N,N-Diethyl-6-methyl-3-phenyl[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine](/img/structure/B13101917.png)

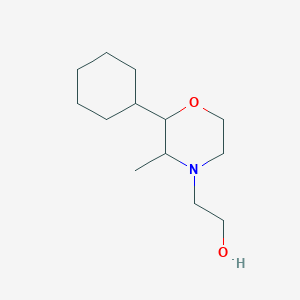

![2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide](/img/structure/B13101931.png)

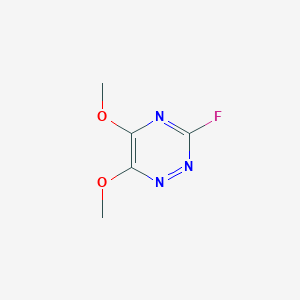
![1-Methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B13101952.png)
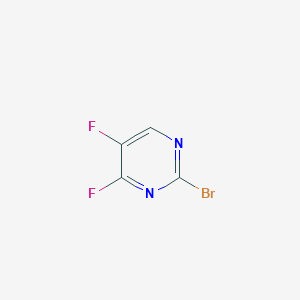

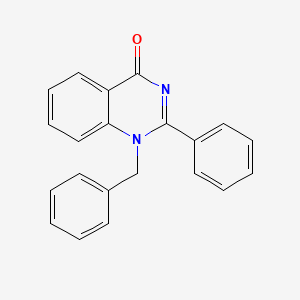
![2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B13101989.png)
